molecular formula C10H12O6S B105753 Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate CAS No. 1822-66-8

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Cat. No.: B105753
CAS No.: 1822-66-8
M. Wt: 260.27 g/mol
InChI Key: YOKOBAHUBJPMGP-UHFFFAOYSA-N
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Description

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is an organic compound with the molecular formula C10H12O6S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate can be synthesized through the O-alkylation of the disodium salt of this compound with 1,2-dichloroethane. This reaction is typically catalyzed by ionic type phase transfer catalysts, such as tetrabutyl ammonium bromide and benzyltriethyl ammonium chloride. The reaction conditions involve the use of potassium iodide as a synergistic catalyst, achieving high conversion and selectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate has several scientific research applications:

Properties

IUPAC Name

diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6S/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKOBAHUBJPMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288763
Record name Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822-66-8
Record name 1822-66-8
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Record name Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester
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Synthesis routes and methods I

Procedure details

Diethyl oxalate (6.58 g. 45 mmol) was added to 2.2° thiobisacetate ethyl ester (4.66 g. 23 mmol) to produce a yellow-orange solution. A solution of Na (1.56 g, 68 mmol) in EtOH (24 mL) was added to produce a white/yellow precipitate, this was mixed well for 10 minutes. H2O (50 mL) was added to the reaction mass with cooling in an ice bath. Concentrated HCl was added dropwise until acidified. This was allowed to stand in the refrigerator for 12 days. At this point a cold filtration was done to isolate a white solid.
Quantity
6.58 g
Type
reactant
Reaction Step One
Name
thiobisacetate ethyl ester
Quantity
4.66 g
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
1.56 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The diethyl thioglycolate and diethyl oxalate are mixed, and then added to a first solution containing a first electron donor in the microwave reactor. The microwave reactor is heated by the 2.45 GHz microwave at a power of 100-500 W to perform a condensation reaction for 20-60 minutes to obtain 2,5-diethoxycarbonyl-3,4-dihydroxythiophene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate?

A1: The synthesis of this compound commonly involves the reaction of diethyl thiodiglycolate with diethyl oxalate in the presence of a strong base like sodium ethoxide. [] This reaction leads to the formation of the disodium salt of the target compound, which is subsequently acidified to obtain the desired product.

Q2: What is the significance of this compound in materials science?

A2: this compound serves as a crucial building block for synthesizing 3,4-ethylenedioxythiophene (EDOT) and its derivatives. [, ] EDOT is a monomer widely employed in the production of the conducting polymer PEDOT, known for its excellent electrical conductivity, optical transparency, and stability. []

Q3: How is the structure of this compound confirmed?

A3: The structure of this compound is confirmed using various spectroscopic techniques like FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry (MS). [, , ] These methods provide information about the functional groups, connectivity of atoms, and molecular weight, confirming the identity and purity of the synthesized compound.

Q4: Can this compound undergo further chemical modifications?

A4: Yes, this compound exhibits reactivity towards nucleophilic substitution reactions. [, ] For instance, it reacts with alkyl halides or tosylated derivatives of ethylene glycol to introduce various alkoxy or etheric side chains at the 3 and 4 positions of the thiophene ring. [] This allows for fine-tuning the properties of the resulting monomers and polymers.

Q5: What are the potential applications of polymers derived from this compound?

A5: Polymers synthesized from this compound and its derivatives find potential applications in various fields. These include electrochromic and photovoltaic devices, [] thanks to their electrical conductivity and ability to interact with light. Furthermore, these materials are being explored for their potential in organic electronics and sensor technologies. []

Q6: Are there any environmental concerns associated with this compound and its derivatives?

A6: While the provided research does not directly address the environmental impact of this compound, it's crucial to consider the environmental fate and potential toxicity of all new materials. Researchers are encouraged to investigate the biodegradability and ecotoxicological effects of this compound and its derivatives to ensure their safe and sustainable use.

Q7: What are the future directions in research related to this compound?

A7: Future research can focus on exploring new synthetic methodologies for this compound and its derivatives, potentially employing greener and more efficient approaches. [] Additionally, deeper investigation into structure-property relationships will be crucial for designing polymers with tailored properties for specific applications in organic electronics, energy storage, and beyond.

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